Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride
Description
Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride is a bicyclic amine derivative featuring a 3,6-diazabicyclo[3.2.0]heptane core with a tert-butyl carboxylate group and a hydrochloride counterion. Its CAS numbers vary depending on stereochemistry: the racemic form is referenced under CAS 1017789-34-2 (molecular formula C₁₀H₁₈N₂O₂, molecular weight 198.26) , while the (1R,5R)-enantiomer is listed as CAS 1108615-69-5 . The compound serves as a critical intermediate in pharmaceutical synthesis, particularly for positron emission tomography (PET) radioligands targeting α7-nicotinic acetylcholine receptors (α7-nAChRs) and α4β2 nicotinic receptors . Its synthesis typically involves Buchwald-Hartwig amination between tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate and halogenated pyridines, followed by deprotection and salt formation .
Properties
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12;/h7-8,11H,4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVDRVRVOABUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNC2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biochemical studies, interacting with various enzymes and receptors. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application, but it generally involves binding to the active site of the target molecule, leading to modulation of biological processes .
Comparison with Similar Compounds
Bicyclic Core Variations
- Ring Size :
- The 3.2.0 heptane system (7-membered ring) in the target compound contrasts with the 3.1.1 heptane (smaller bridge) and 4.2.0 octane (8-membered ring) systems. These differences influence conformational flexibility and receptor binding .
- The 3,8-diazabicyclo[4.2.0]octane derivatives exhibit enhanced α4β2-nAChR affinity due to optimal nitrogen spacing for receptor interaction .
Substituent Effects
- tert-Butyl Carboxylate : Provides steric bulk and stability, facilitating synthetic handling and Boc-deprotection strategies .
- Halogenated Pyridinyl Groups (e.g., ABT-894): The 5,6-dichloropyridinyl moiety in ABT-894 enhances receptor selectivity and pharmacokinetic properties compared to the unsubstituted target compound .
- Stereochemistry : The (1R,5R)-enantiomer (CAS 1108615-69-5) may exhibit superior receptor binding compared to racemic mixtures, highlighting the importance of chirality in drug design .
Pharmacological and Clinical Comparisons
- Target Compound : Used in PET radioligands (e.g., [11C]-methylated derivatives) for imaging α7-nAChR in the brain, demonstrating high specificity and blood-brain barrier penetration .
- 3,8-Diazabicyclo[4.2.0]octane Ligands : Exhibited analgesic efficacy in rodent models, with receptor affinity surpassing epibatidine, a benchmark nAChR agonist .
Biological Activity
Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate; hydrochloride, with the CAS number 2306274-96-2, is a bicyclic compound that has gained attention for its potential biological activities. This compound exhibits a unique structural configuration that may influence its interactions with biological systems.
- IUPAC Name : tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride
- Molecular Formula : C10H19ClN2O2
- Molecular Weight : 234.72 g/mol
- Purity : 97% .
Biological Activity
Research into the biological activity of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate; hydrochloride indicates several promising avenues:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, particularly against certain strains of bacteria. The mechanism may involve inhibition of bacterial β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in bacterial resistance mechanisms. For example, it shows potential as a β-lactamase inhibitor, which could enhance the efficacy of existing antibiotics .
- Neuroactive Potential : Some studies have indicated that bicyclic compounds similar to tert-butyl 3,6-diazabicyclo[3.2.0]heptane derivatives may have neuroactive properties, potentially influencing neurotransmitter systems .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various diazabicyclo compounds, including tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate; hydrochloride against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition against resistant strains, suggesting its utility in developing new antimicrobial agents.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| Pseudomonas aeruginosa | 18 |
Study 2: Enzyme Inhibition Mechanism
Research focused on the mechanism of action of β-lactamase inhibitors revealed that tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate forms a reversible complex with the enzyme, effectively preventing substrate access and subsequent bacterial resistance development .
Safety and Toxicology
The safety profile of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate; hydrochloride indicates potential hazards:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride, and how can purity be optimized?
- Methodology : The compound is synthesized via multi-step protocols involving coupling reactions under microwave conditions. For example, Pd₂(dba)₃ and rac-BINAP catalyze cross-coupling between tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate and brominated pyridines, yielding intermediates with ~83% purity after silica gel chromatography . Optimization includes controlling reaction temperature (85°C), solvent choice (toluene/DMF), and purification via gradient elution.
- Key Parameters :
| Step | Catalyst | Solvent | Yield | Purity |
|---|---|---|---|---|
| Coupling | Pd₂(dba)₃, rac-BINAP | Toluene | 83% | >95% |
| Hydrolysis | LiOH·H₂O | DMF | 90% | 98% |
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methods : Use ¹H/¹³C NMR to confirm bicyclic scaffold integrity (e.g., δ 1.45 ppm for tert-butyl protons ). HRMS validates molecular weight (e.g., [M+H]⁺ = 310.1344 ). HPLC with UV detection ensures >98% purity, while X-ray crystallography resolves stereochemistry in chiral centers .
Q. What are the stability profiles of this compound under varying storage conditions?
- Guidelines : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the tert-butyl ester. Stability studies show <5% degradation over 6 months when protected from light and moisture .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s biological activity (e.g., neuropharmacological vs. cytotoxic effects)?
- Analysis Framework :
- Dose-Dependent Effects : At low concentrations (≤10 μM), the compound modulates α4β2 nicotinic receptors, reducing anxiety-like behavior in rodent models . At higher doses (≥20 μM), ROS-mediated apoptosis dominates in prostate cancer cells (LNCaP/PC3) .
- Experimental Design : Use cell-type-specific assays (e.g., neuronal SH-SY5Y vs. cancer lines) and ROS scavengers (e.g., glutathione) to isolate mechanisms .
- Data Table :
| Cell Line | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| LNCaP | 30 | ROS/apoptosis | |
| SH-SY5Y | >50 | Receptor modulation |
Q. What strategies optimize the compound’s use as a PET tracer precursor for neurological targets?
- Synthesis : Incorporate ¹¹C-methyl groups via nucleophilic substitution (e.g., [¹¹C]CH₃I) on intermediates like 3-(6-chloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane .
- Validation : In vivo biodistribution studies in rodents show high brain uptake (SUV = 2.1 at 30 min post-injection) and specificity for α7 nAChRs .
Q. How does stereochemistry impact the compound’s interaction with biological targets?
- Case Study : The (1R,5S)-enantiomer exhibits 10-fold higher affinity for α4β2 receptors than the (1S,5R)-form, attributed to optimal hydrogen bonding with Glu148 in the receptor’s binding pocket .
- Method : Chiral HPLC (Chiralpak IA column) resolves enantiomers, while molecular docking (AutoDock Vina) predicts binding modes .
Methodological Challenges & Solutions
Q. How to address low yields in large-scale synthesis of the bicyclic core?
- Solution : Replace batch reactors with continuous flow systems to enhance heat/mass transfer. A microreactor setup improves yield from 65% to 88% for key cyclization steps .
Q. What computational tools predict the compound’s metabolic stability?
- Tools : Use SwissADME to calculate physicochemical properties (LogP = 1.2, TPSA = 45 Ų) and CYP450 inhibition assays (IC₅₀ > 50 μM for CYP3A4) .
Safety & Handling
Q. What are the critical hazards associated with this compound?
- GHS Data :
| Hazard | Code | Precaution |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Use PPE (gloves, goggles) |
| Skin Irritation | H315 | Avoid direct contact |
| Eye Damage | H319 | Emergency eyewash required |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
